(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
CAS No.: 1400809-84-8
Cat. No.: VC2549601
Molecular Formula: C16H18BFO2
Molecular Weight: 272.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1400809-84-8 |
|---|---|
| Molecular Formula | C16H18BFO2 |
| Molecular Weight | 272.1 g/mol |
| IUPAC Name | [4-(4-butylphenyl)-2-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 |
| Standard InChI Key | GGVROXPECQCGRD-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a biphenyl derivative containing a boronic acid functional group and represents an important building block in organic synthesis. The compound is cataloged in chemical databases and possesses several distinguishing characteristics that make it valuable for research purposes.
The compound is registered in PubChem with the identifier CID 46738162 and has the CAS registry number 1400809-84-8. It was first added to chemical databases on July 26, 2010, with the most recent modification to its entry occurring on March 8, 2025 . This relatively recent modification date indicates ongoing interest in and potentially new discoveries about this compound.
Chemical Structure and Nomenclature
The molecular structure of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid consists of a biphenyl backbone (two connected benzene rings) with three key substituents: a butyl group at the 4' position of one ring, a fluorine atom at the 3 position, and a boronic acid group (-B(OH)₂) at the 4 position of the other ring.
Several synonyms exist for this compound in chemical literature:
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4'-Butyl-3-fluorobiphenyl-4-boronic acid
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(3-Fluoro-4'-butyl[1,1'-biphenyl]-4-yl)boronic acid
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
The boronic acid functional group (-B(OH)₂) is particularly notable as it possesses unique chemical properties that make it useful in various applications. Boronic acids typically function as mild Lewis acids due to the empty p-orbital on the boron atom, which can accept an electron pair .
Synthesis Methods
Cross-Coupling Reactions for Functionalized Biphenyls
The synthesis of similar fluorinated biphenyl compounds often utilizes palladium-catalyzed cross-coupling reactions. A general procedure might involve:
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Preparation of a suitable halogenated precursor
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Borylation through palladium-catalyzed coupling with bis(pinacolato)diboron
As described in related literature: "The general procedure for indole-boronic acid coupling involves the use of palladium catalysts, such as palladium dibenzylidene acetone with appropriate ligands like XantPhos, under carefully controlled temperature conditions. The reaction typically leads to the formation of new carbon-carbon bonds, enabling the construction of complex molecular structures."
Purification Techniques
Purification of arylboronic acids typically involves:
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Absorption of crude reaction mixtures on celite
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Flash column chromatography on acidic or basic alumina
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Careful selection of mobile phase components, often using mixtures of ethyl acetate, acetone, and hexanes
These general methodologies would likely be applicable to the synthesis and purification of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid with appropriate modifications to accommodate its specific structural features.
Analytical Characterization
Chromatographic Behavior
Arylboronic acids typically exhibit distinctive chromatographic behaviors that can be used for identification and purity assessment. Thin-layer chromatography (TLC) on alumina (Al₂O₃) is often employed for monitoring reactions involving boronic acids . The compound would likely show moderate polarity due to the boronic acid group, which can be detected using appropriate visualization methods such as UV light or specific staining reagents.
Comparative Analysis with Related Compounds
Structural Analogs
Several related boronic acid compounds help contextualize the properties and potential applications of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid:
Table 2: Comparison with Structurally Related Boronic Acids
The (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (CID 23005383) is the closest structural analog, differing only in the absence of the butyl group . This similarity suggests comparable chemical reactivity but different physical properties, particularly regarding solubility and lipophilicity, which would be enhanced by the butyl chain in the target compound.
Functional Group Influence
The presence of specific functional groups significantly influences the compound's properties:
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The fluorine atom introduces electronic effects that can alter reactivity, particularly in coupling reactions. Fluorine's high electronegativity creates a polarized C-F bond that affects electron distribution throughout the aromatic system .
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The butyl chain increases lipophilicity and can influence solubility, crystal packing, and interaction with biological targets. The butyl group may also provide steric effects that influence reactivity at the boronic acid center.
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The boronic acid group serves as the reactive center for many transformations, particularly cross-coupling reactions. Its Lewis acidic character also enables interactions with various nucleophiles, including potential biological targets like sugars or proteins .
Research Challenges and Future Directions
Synthetic Optimization
Current challenges in working with fluorinated arylboronic acids often involve:
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Developing milder and more selective synthetic routes
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Improving yield and purity in one-pot procedures
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Developing catalyst systems specific to fluorinated substrates
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Addressing stability issues common to certain boronic acids
Future research might focus on developing selective methodologies for the direct functionalization of the biphenyl core, which would streamline access to compounds like (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.
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